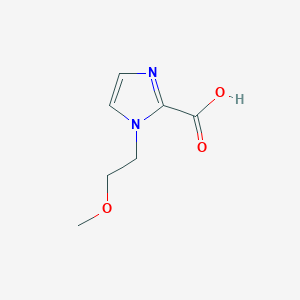

N-Hydroxy-D-phenylalanine tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

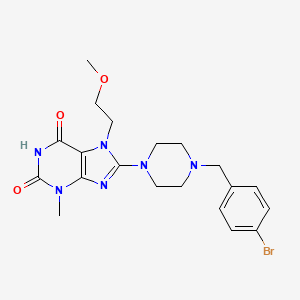

“N-Hydroxy-D-phenylalanine tert-butyl ester” is a chemical compound that is used as a fine chemical intermediate in the pharmaceutical and agrochemical industries . It has anti-static and anti-corrosion properties .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “N-Hydroxy-D-phenylalanine tert-butyl ester”, often involves the tert-butylation of carboxylic acids and alcohols . A simple and safe tert-butylation reaction was developed, where various free amino acids were treated with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Chemical Reactions Analysis

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Physical And Chemical Properties Analysis

“N-Hydroxy-D-phenylalanine tert-butyl ester” is heat sensitive and should be kept in a dry and well-ventilated place. It is stable under recommended storage conditions and should be kept away from strong oxidizing agents . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Direct Synthesis for Peptide Synthesis : N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagents, similar in structure to N-Hydroxy-D-phenylalanine tert-butyl ester, are used in palladium-catalyzed coupling to synthesize substituted phenylalanines and 4-oxoamino acids. This method is suitable for automated solid phase peptide synthesis (Deboves, Montalbetti, & Jackson, 2001).

N-Arylation for Ketoxime Peptide Ligations : N-Arylations of amino acid tert-butyl esters with 4-bromo-N,N-dimethylaniline facilitate the production of N-aryl amino acid esters. These serve as building blocks for electron-rich N-aryl peptides, crucial in the synthesis of ketoxime peptides (Young, Guthrie, & Proulx, 2019).

Stable Secondary Structures in Aqueous Conditions : L-phenylalanine tert-butyl ester is utilized for synthesizing (S)-N-(1-carboxy-2-phenylethyl)glycine oligomers. These products form stable secondary structures in aqueous solution, with their conformation being highly responsive to pH and solvent composition (Shin & Kirshenbaum, 2007).

Extraction of Amino Acids from Aqueous Extracts : Derivatives of tert-Butyl-calix[6]arene, including those related to tert-butyl esters of amino acids, show promise in extracting amino acids from aqueous acid phases and are used in studying the constituents of Helleborus purpurascens (Franz et al., 2019).

Selective Deprotection in Chemistry : Studies demonstrate the chemoselective hydrolysis of tert-butyl esters, like N-Hydroxy-D-phenylalanine tert-butyl ester, in the presence of other acid-labile groups. This is significant in the preparation of various N-(PhF)amino acids from their corresponding tert-butyl esters (Kaul et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

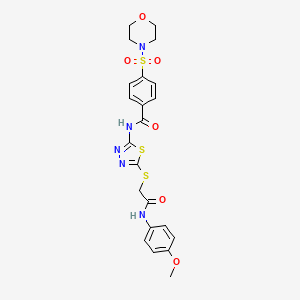

tert-butyl (2R)-2-(hydroxyamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKCSSWTIDGQIS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-D-phenylalanine tert-butyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)

![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)